2,5-Dimethyltryptamin

Übersicht

Beschreibung

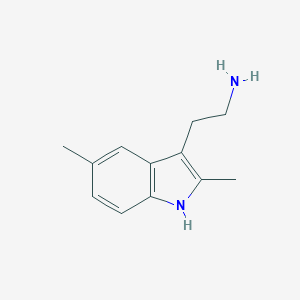

2,5-Dimethyltryptamine is a synthetic compound belonging to the tryptamine family It is structurally related to other tryptamines, which are known for their psychoactive properties

Wissenschaftliche Forschungsanwendungen

2,5-Dimethyltryptamine has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and properties of tryptamines.

Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Explored for its potential therapeutic applications, particularly in the field of neuropharmacology.

Industry: Utilized in the synthesis of other complex molecules and as a precursor in various chemical processes.

Wirkmechanismus

Target of Action

2,5-Dimethyltryptamine (DMT) primarily targets the serotonin receptors . It acts as a non-selective agonist at most or all of the serotonin receptors . DMT is a partial agonist to several serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, and 5-HT7, with varying affinities . The primary receptors are thought to be the 1A, 2A, and 2C subtypes .

Mode of Action

DMT interacts with its targets by acting as an agonist at some types of serotonin receptors and an antagonist at others . It binds to serotonin receptors, mimicking the effects of serotonin, a neurotransmitter that regulates mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.

Biochemical Pathways

DMT promotes neuroplasticity via neuritogenesis . It interacts with serotonergic, sigma-1, and trace amine-associated receptors and their associated signaling pathways . The connection between DMT and neuroplasticity offers the potential for forming new neural connections, improving learning, memory, and aiding recovery from brain injuries .

Pharmacokinetics

DMT exhibits very rapid clinical pharmacokinetics . In vitro clearance of DMT was reduced through the inhibition of MAO-A, CYP2D6, and to a lesser extent CYP2C19 . DMT was rapidly cleared for all doses: mean elimination half-life was 9–12 min .

Result of Action

DMT treatment activates the subgranular neurogenic niche regulating the proliferation of neural stem cells, the migration of neuroblasts, and promoting the generation of new neurons in the hippocampus . This enhances adult neurogenesis and improves spatial learning and memory tasks .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DMT. For instance, stress increases its levels in mammals . Furthermore, the demonstration of mechanisms for the protection, storage, release, and reuptake of DMT would demonstrate that higher concentrations of DMT could be reached in the synaptic cleft and at neuronal receptors than would have to occur from formation and transport from the periphery .

Biochemische Analyse

Biochemical Properties

2,5-Dimethyltryptamine is a substituted tryptamine that occurs in many plants and animals, including humans . It acts as an agonist at some types of serotonin receptors and an antagonist at others . It is also known to interact with the Sigma-1 receptor (Sig-1R), an intracellular chaperone fulfilling an interface role between the endoplasmic reticulum (ER) and mitochondria .

Cellular Effects

2,5-Dimethyltryptamine has been found to have potent protective effects against hypoxia via Sigma-1 receptor activation in human primary iPSC-derived cortical neurons and microglia-like immune cells . It robustly increases the survival of these cell types in severe hypoxia .

Molecular Mechanism

2,5-Dimethyltryptamine binds to various serotonin receptors with affinities ranging from 39 nM to 2.1 μM . It is not only a potent partial agonist at 5-HT2A but also influences the head twitch response, a common measure of psychedelic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, 2,5-Dimethyltryptamine significantly decreased the power of alpha (8-12 Hz) oscillations throughout all scalp locations, while simultaneously increasing power of delta (1-4 Hz) and gamma (30-40 Hz) oscillations . The pharmacokinetics of inhaled 2,5-Dimethyltryptamine was similar to intravenous administration, but a faster return to baseline for power in the alpha band was observed .

Dosage Effects in Animal Models

In animal models, 2,5-Dimethyltryptamine has shown to have dose-dependent effects. For instance, in a study with 3×TG-AD transgenic mice, chronic 2,5-Dimethyltryptamine (2 mg/kg) markedly alleviated cognitive impairment .

Metabolic Pathways

Pathways of 2,5-Dimethyltryptamine metabolism in the brain are well understood . Newer data offers other mechanisms, such as uptake into synaptic vesicles and neurons, for controlling its synaptic levels .

Transport and Distribution

It is known that 2,5-Dimethyltryptamine can be rapidly metabolised by CYP2D6 .

Subcellular Localization

It is known that 2,5-Dimethyltryptamine can interact with intracellular receptors such as the Sigma-1 receptor, suggesting it may have intracellular targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyltryptamine typically involves the following steps:

Starting Material: The synthesis begins with indole or a substituted indole as the starting material.

Alkylation: The indole undergoes alkylation with an appropriate alkyl halide to introduce the dimethyl groups at the 2 and 5 positions.

Amine Introduction: The resulting intermediate is then subjected to a series of reactions to introduce the amine group at the 3 position, forming the final 2,5-Dimethyltryptamine compound.

Industrial Production Methods: Industrial production of 2,5-Dimethyltryptamine may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dimethyltryptamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, often altering its psychoactive properties.

Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially modifying its activity and properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups, resulting in a variety of derivatives.

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethyltryptamine (DMT): A well-known hallucinogen with similar structural features.

5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another psychoactive compound with a methoxy group at the 5 position.

Psilocybin: A naturally occurring tryptamine derivative found in certain mushrooms.

Uniqueness: 2,5-Dimethyltryptamine is unique due to the specific placement of the dimethyl groups at the 2 and 5 positions, which may influence its binding affinity and activity at serotonin receptors compared to other tryptamines .

Eigenschaften

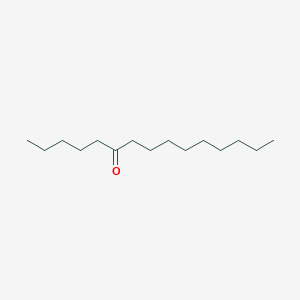

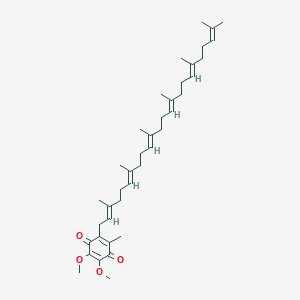

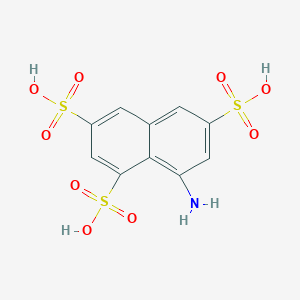

IUPAC Name |

2-(2,5-dimethyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-8-3-4-12-11(7-8)10(5-6-13)9(2)14-12/h3-4,7,14H,5-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDMWYFWSISWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292030 | |

| Record name | 2,5-Dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079-44-3 | |

| Record name | 2,5-Dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dimethyl-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-](/img/structure/B85767.png)